(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide” is a chemical compound that likely contains an indole core structure . Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology . They are often used as biologically active compounds for treating various conditions .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various studies. For instance, a series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives were synthesized by a three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This reaction has several advantages, such as being clean, one-pot, and easy to handle .Molecular Structure Analysis
While specific molecular structure analysis for “this compound” is not available, related compounds with an indole core structure have been studied .Chemical Reactions Analysis
Indole derivatives have been involved in various chemical reactions. For example, Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanols, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .Mecanismo De Acción
Target of Action
The primary target of (Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide is the spindle motor protein kinesin Eg5 . This protein plays a crucial role in cell division and is a common target for anticancer therapies .
Mode of Action
The compound interacts with its target, kinesin Eg5, by binding to the ATPase motor domain of the protein . This binding mode is structurally similar to that of the allosteric inhibitor Arry520, which is currently under phase III clinical trials . The compound binds the allosteric pocket of the eg5 motor domain more robustly than arry520 . Unlike Arry520, the binding of this compound is found to be resistant to drug-resistant mutations of Eg5 .
Biochemical Pathways
The compound’s interaction with kinesin Eg5 affects the normal functioning of this protein, which is essential for cell division . By inhibiting Eg5, the compound can potentially disrupt cell division, leading to cell death. This mechanism is particularly effective against cancer cells, which divide rapidly and uncontrollably .
Result of Action
The primary result of the compound’s action is the inhibition of cell division, which can lead to cell death . This makes the compound a potential candidate for anticancer therapies, particularly for cancers that are resistant to other treatments .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N-[(Z)-indol-3-ylidenemethyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-5-7-13(8-6-12)18(19)10-11-9-17-15-4-2-1-3-14(11)15/h1-10,19H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCVXJDOXTYQAU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C3=CC=C(C=C3)Br)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/N(C3=CC=C(C=C3)Br)O)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.